molecular formula C20H15Cl2FN4OS2 B2465816 (E)-[(2-chloro-4-fluorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine CAS No. 866049-40-3

(E)-[(2-chloro-4-fluorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine

Cat. No. B2465816
M. Wt: 481.39
InChI Key: MUYPLNUNXGDPSC-NLRVBDNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. It might also include information about its physical appearance (e.g., color, state of matter at room temperature) and any distinctive odors.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved in the reaction.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including the types of bonds it contains (e.g., single, double, triple, ionic, covalent), its geometry (e.g., linear, trigonal planar, tetrahedral), and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Some derivatives of 1,2,4-triazole, which include structural elements similar to the specified compound, have been synthesized and found to exhibit good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Indicator of Plant Ecosystem Health

  • Compounds with a [1,2,4]triazolo structure, akin to the query compound, were prepared and demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential as indicators of plant ecosystem health (Moran, 2003).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of derivatives related to the query compound have been conducted, revealing potential as cytotoxic agents. These compounds were characterized using various techniques such as infrared, proton nuclear magnetic resonance, and X-ray powder diffraction (Gündoğdu et al., 2017).

Anticancer Activity

  • Derivatives of 1,2,4-triazole, which are structurally related to the specified compound, were synthesized and screened for their anticancer activity. Some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Reactions with Amines and Hydrazines

  • Studies on the reactions of 1,2,4-triazole derivatives with amines and hydrazines have been conducted, providing insights into the potential chemical behavior of similar compounds (Rzhevskii et al., 2013).

Fungicidal Activity

  • The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives, which are structurally akin to the query compound, demonstrated fungicidal activity, suggesting potential agricultural applications (El-Telbani et al., 2007).

Synthesis of Novel Derivatives

  • The synthesis of novel derivatives with a [1,2,4]triazole structure, similar to the specified compound, has been reported. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Koyioni et al., 2014).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, unanswered questions about the compound, or new methods of synthesis.


I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!


properties

IUPAC Name

(E)-N-[(2-chloro-4-fluorophenyl)methoxy]-2-(4-chlorophenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN4OS2/c1-12-19(30-20-24-11-25-27(12)20)18(10-29-16-6-3-14(21)4-7-16)26-28-9-13-2-5-15(23)8-17(13)22/h2-8,11H,9-10H2,1H3/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYPLNUNXGDPSC-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=C(C=C(C=C3)F)Cl)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=C(C=C(C=C3)F)Cl)/CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-[(2-chloro-4-fluorophenyl)methoxy]({2-[(4-chlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.